[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate
Overview
Description
[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with diethylamine to form an intermediate. This intermediate is then reacted with 4-chloroaniline in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C for 1 to 2 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Bases like sodium hydroxide (NaOH) and solvents like THF are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. Molecular docking studies have shown significant binding modes with high dock scores against DNA Gyrase A, indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-methylphenyl)carbamate
- [(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-fluorophenyl)carbamate
Uniqueness
[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is unique due to the presence of the chlorophenyl group, which enhances its antimicrobial and antioxidant activities compared to similar compounds
Properties
IUPAC Name |
[(Z)-[diethylamino-(4-nitrophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c1-3-22(4-2)17(13-5-11-16(12-6-13)23(25)26)21-27-18(24)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,24)/b21-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHSBFLQDLOSD-FXBPSFAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.